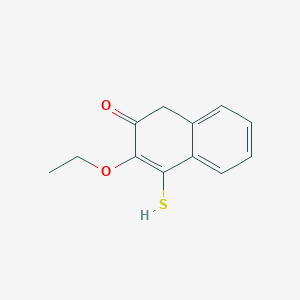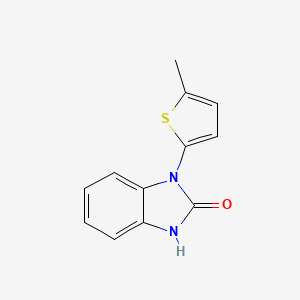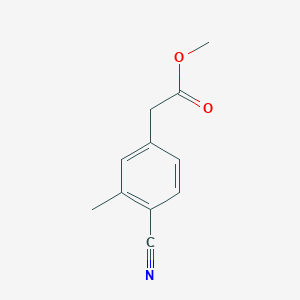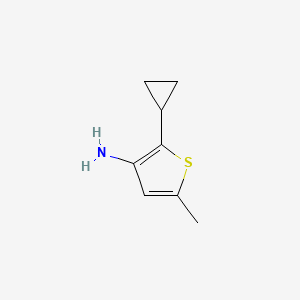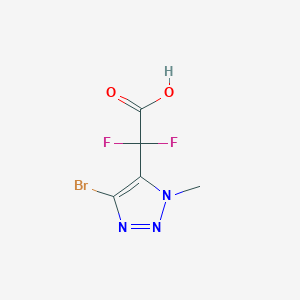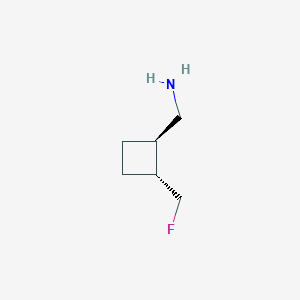
3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine typically involves the reaction of piperidine derivatives with methoxymethylating agents. Common reagents used in the synthesis include methoxymethyl chloride and piperidine-4-carboxylic acid. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure from which many derivatives are synthesized.
N-Methylpiperidine: Similar in structure but with a methyl group instead of a methoxymethyl group.
Piperidine-4-carboxylic acid: A precursor in the synthesis of the compound.
Uniqueness
3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine is unique due to the presence of both a methoxymethyl group and a piperidine-4-carbonyl group, which may confer specific chemical and biological properties not found in simpler piperidine derivatives.
For precise and detailed information, consulting scientific literature and databases such as ChemSpider or PubChem is recommended.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
[3-(methoxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C13H24N2O2/c1-17-10-11-3-2-8-15(9-11)13(16)12-4-6-14-7-5-12/h11-12,14H,2-10H2,1H3 |
InChI Key |
DBVXHMBIUWNZOT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN(C1)C(=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


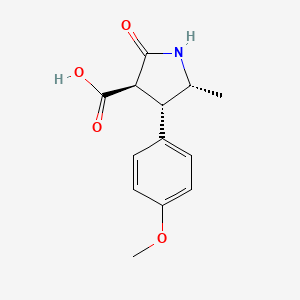
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)
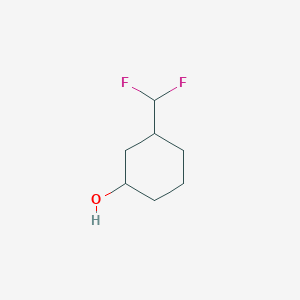

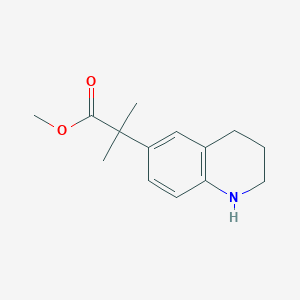
![Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342947.png)
